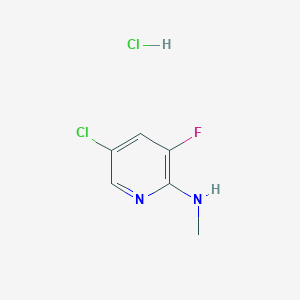

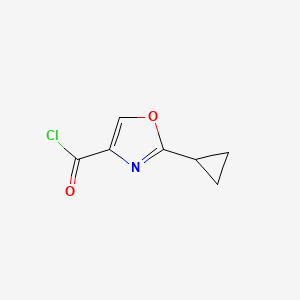

![molecular formula C13H12BrN3O3 B1408818 Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1704066-59-0](/img/structure/B1408818.png)

Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Vue d'ensemble

Description

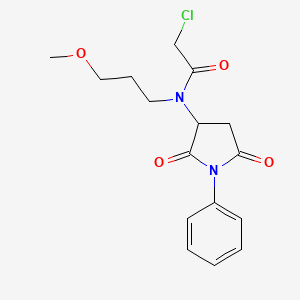

This compound is a derivative of imidazo[1,2-a]pyridine, which is a type of heterocyclic aromatic organic compound. It contains a bromomethyl, cyano, methoxy, and carboxylate functional groups attached to the imidazo[1,2-a]pyridine core .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the various functional groups. The bromomethyl group could potentially be introduced through a free radical bromination . The cyano group might be introduced through a substitution reaction . The methoxy group could be introduced through a nucleophilic substitution reaction with methanol . The carboxylate group could be introduced through a reaction with a carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine core, with the various functional groups attached at specific positions. The exact structure would depend on the specific locations of these groups on the core .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. The bromomethyl group could potentially undergo substitution reactions . The cyano group could be reduced to an amine or hydrolyzed to a carboxylic acid . The methoxy group could potentially undergo demethylation under acidic conditions . The carboxylate group could react with bases to form salts or with acids to form an ester .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the polar carboxylate, cyano, and methoxy groups could influence its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Derivatives : Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is used in the synthesis of various heterocyclic compounds. For example, it has been utilized in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives and other complex molecules through reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives (Mohamed, 2021).

Preparation of Anti-inflammatory Agents : Research indicates the use of similar compounds in the preparation of anti-inflammatory agents. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, were evaluated for their anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1982).

Formation of Antioxidant and Antimicrobial Agents : The compound has been used in reactions to produce derivatives with potential antioxidant and antimicrobial activities. For instance, ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, which were further reacted to form ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, displayed moderate to good antioxidant and antimicrobial properties (Youssef & Amin, 2012).

Pharmaceutical Applications

Anti-Hepatitis B Virus Activity : Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus activity. Some of these compounds were highly effective in inhibiting the replication of HBV DNA, indicating potential pharmaceutical applications (Chen et al., 2011).

Immunomodulatory and Anticancer Activities : Similar derivatives, such as ethyl 6-bromo-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate, were prepared and exhibited notable immunomodulatory and anticancer activities. These compounds were significant inhibitors of LPS-stimulated NO generation and showed strong cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2009).

Chemical Properties and Reactions

Cyclization and Recyclization Reactions : Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate can undergo various cyclization and recyclization reactions. These reactions are crucial in synthesizing diverse heterocyclic compounds, which are often of significant interest due to their potential biological activities (Goryaeva et al., 2013).

Regioselective Borylation Reaction : The compound has been used in regioselective palladium-catalyzed Suzuki–Miyaura borylation reactions. Such reactions are important in the pharmaceutical industry for preparing various active agents, highlighting its utility in medicinal chemistry (Sanghavi et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c1-3-20-13(18)11-9(6-14)16-12-8(7-15)10(19-2)4-5-17(11)12/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJKXTYDTGEKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)

![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)

![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)